molecular formula C21H21N3O3S B3502417 13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B3502417
M. Wt: 395.5 g/mol
InChI Key: OLNQFOYMYUKHET-UHFFFAOYSA-N
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Description

13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene: is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the core tetracyclic structure: through a series of cyclization reactions.

    Introduction of the furan-2-ylmethoxy group: via etherification.

    Incorporation of the ethyl and dimethyl groups: through alkylation reactions.

    Final adjustments: to the molecular structure to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and oxygen atoms, leading to the formation of sulfoxides and sulfone derivatives.

    Reduction: Reduction reactions can target the furan ring and other unsaturated regions, potentially leading to the formation of more saturated analogs.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the furan ring and the nitrogen atoms in the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated analogs of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable subject for studying complex organic reactions and mechanisms. It can serve as a model compound for developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study the interactions of complex organic molecules with biological systems, potentially leading to the discovery of new biochemical pathways and targets.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in areas where complex molecular structures are required for specific biological activity.

Industry: In industrial applications, the compound can be used as a precursor for the synthesis of other complex molecules, as well as in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Uniqueness: What sets 13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaene apart is its complex tetracyclic structure, which provides unique chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-16-23-17-14-8-12-10-27-21(2,3)9-15(12)22-20(14)28-18(17)19(24-16)26-11-13-6-5-7-25-13/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNQFOYMYUKHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)OCC3=CC=CO3)SC4=C2C=C5COC(CC5=N4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
Reactant of Route 2
Reactant of Route 2
13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
Reactant of Route 3
Reactant of Route 3
13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
Reactant of Route 4
Reactant of Route 4
13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
Reactant of Route 5
Reactant of Route 5
13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
Reactant of Route 6
13-ethyl-15-(furan-2-ylmethoxy)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

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